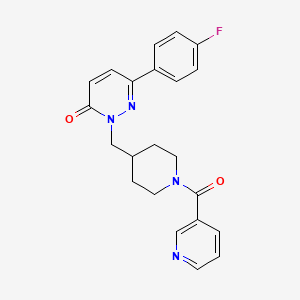
6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one" is a pyridazinone derivative, which is a class of compounds known for a wide range of biological activities. Pyridazinones have been studied for their potential in various therapeutic areas, including antibacterial, anti-inflammatory, analgesic, anticancer, antiangiogenic, and cardiovascular applications .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the condensation of hydrazones with different esters or the alkylation of existing pyridazinone frameworks. For instance, a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones were synthesized from the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate . Another approach includes the intramolecular cyclization of specific precursors followed by displacement reactions with cyclic amines . These methods highlight the versatility of pyridazinone chemistry in generating a diverse array of compounds with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified by substituents on the aromatic ring or the nitrogen atoms of the pyridazinone. The presence of substituents like fluorophenyl groups can significantly influence the biological activity of these compounds. Structural elucidation is typically achieved through spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including halogenation, amination, and alkylation, to yield new compounds with different properties. For example, 3-chloro derivatives of pyridazinones can be obtained by the action of phosphoryl chloride, which can then react with aromatic amines to form new aminoaryl pyridazines . These reactions are crucial for the diversification of the pyridazinone scaffold and the exploration of its pharmacological potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms, for example, can enhance the metabolic stability and lipophilicity of these compounds, potentially improving their pharmacokinetic profiles . Additionally, the presence of chiral centers in pyridazinone derivatives can lead to the need for enantioseparation, as enantiomers can have different biological activities .
科学的研究の応用
COX-2 Inhibition and Anti-inflammatory Activity
6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one is related to a class of compounds known as vicinally disubstituted pyridazinones. These compounds, specifically ABT-963, have demonstrated potent and selective inhibition of the COX-2 enzyme, leading to significant anti-inflammatory effects. ABT-963 has shown excellent selectivity, improved aqueous solubility, high oral anti-inflammatory potency, and gastric safety in animal models. Its COX-2 inhibitory activity has been utilized in reducing prostaglandin E2 production, edema, nociception, and significant reduction in bone loss and soft tissue destruction. These properties indicate its potential application in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).
Alzheimer's Disease Research
A compound structurally similar to 6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one, specifically [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, has been used in Alzheimer's disease research as an amyloid imaging ligand. These ligands are crucial for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. The PET amyloid imaging technique, using such ligands, is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique plays a vital role in early detection of Alzheimer's disease and is essential in evaluating new anti-amyloid therapies (Nordberg, 2007).
Optoelectronic Material Development
Compounds with structural similarities to 6-(4-Fluorophenyl)-2-((1-Nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one, particularly those containing pyrimidine and quinazoline fragments, have been extensively researched for their applications in developing optoelectronic materials. These compounds are of great value for creating novel materials due to their luminescent and electroluminescent properties. Incorporation of such molecular fragments into π-extended conjugated systems has shown significant promise in fabricating materials for organic light-emitting diodes, white OLEDs, and highly efficient red phosphorescent organic light-emitting diodes. Furthermore, these compounds have potential applications as colorimetric pH sensors and in non-linear optical materials (Lipunova et al., 2018).
特性
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-19-5-3-17(4-6-19)20-7-8-21(28)27(25-20)15-16-9-12-26(13-10-16)22(29)18-2-1-11-24-14-18/h1-8,11,14,16H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGJWDHTGAEXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-2-((1-nicotinoylpiperidin-4-yl)methyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)
![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/no-structure.png)

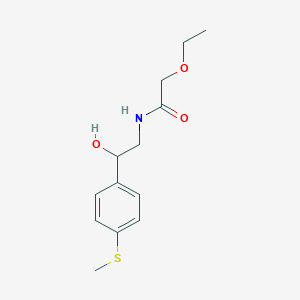
![methyl 4-[2-(2-hydroxyethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B3005580.png)
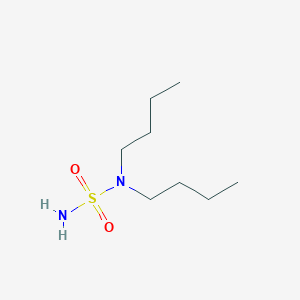
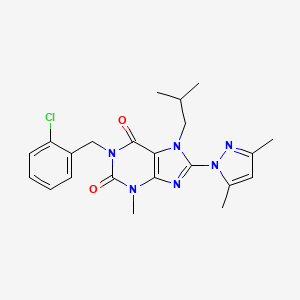
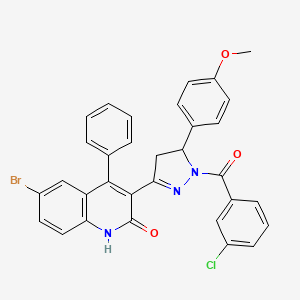
![3-Methylidene-N-(2-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3005585.png)
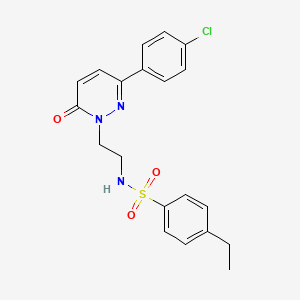
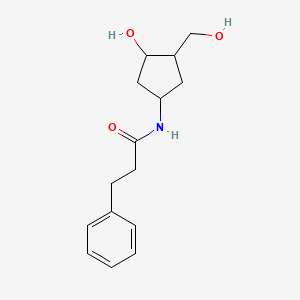
![3-cyclohexyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B3005590.png)
